(2-Isopropylphenyl)(pyridin-2-yl)methanol

Lipophilicity XLogP3 Hydrogen Bond Donor/Acceptor Count

(2-Isopropylphenyl)(pyridin-2-yl)methanol (CAS 97359-36-9) is a chiral aromatic secondary alcohol belonging to the phenyl(pyridin-2-yl)methanol class. It consists of a pyridin-2-yl ring and a 2-isopropylphenyl ring connected through a hydroxymethylene bridge (C15H17NO, MW 227.30 g/mol).

Molecular Formula C15H17NO
Molecular Weight 227.30 g/mol
Cat. No. B7992931
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-Isopropylphenyl)(pyridin-2-yl)methanol
Molecular FormulaC15H17NO
Molecular Weight227.30 g/mol
Structural Identifiers
SMILESCC(C)C1=CC=CC=C1C(C2=CC=CC=N2)O
InChIInChI=1S/C15H17NO/c1-11(2)12-7-3-4-8-13(12)15(17)14-9-5-6-10-16-14/h3-11,15,17H,1-2H3
InChIKeyNOKBSQZILRQNJD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2-Isopropylphenyl)(pyridin-2-yl)methanol – Procurement-Ready Identity and Physicochemical Baseline


(2-Isopropylphenyl)(pyridin-2-yl)methanol (CAS 97359-36-9) is a chiral aromatic secondary alcohol belonging to the phenyl(pyridin-2-yl)methanol class [1]. It consists of a pyridin-2-yl ring and a 2-isopropylphenyl ring connected through a hydroxymethylene bridge (C15H17NO, MW 227.30 g/mol) [1]. This compound is primarily listed as a research intermediate or building block by multiple chemical suppliers, with commercially available purity levels typically ≥95–98% (HPLC) . The 2-isopropyl substitution pattern on the phenyl ring distinguishes it from isomeric (e.g., 3‑ or 4‑isopropyl) and smaller (e.g., 2‑methyl, 2‑ethyl) analogs, a structural feature that may influence steric and electronic properties in downstream applications [2]. However, no peer-reviewed pharmacological or physicochemical comparative studies specifically profiling this compound against its closest analogs have been publicly identified at this time.

Why (2-Isopropylphenyl)(pyridin-2-yl)methanol Cannot Be Assumed Interchangeable with Closest Analogs


The phenyl(pyridin-2-yl)methanol scaffold is a privileged pharmacophore for TRP channel modulation and a versatile chiral building block, yet biological activity and physicochemical behavior are highly dependent on the substitution pattern of the phenyl ring [1]. Even subtle changes—such as moving the isopropyl group from the 2‑ to the 4‑position or replacing it with a smaller alkyl group—can alter LogP, metabolic stability, and target engagement [2]. Therefore, procurement decisions cannot assume functional equivalence between (2‑isopropylphenyl)(pyridin‑2‑yl)methanol and its regioisomeric or homologous analogs without specific comparative data. The following sections identify dimensions where such differentiation can be sought, acknowledging that direct head-to-head studies for this precise compound remain scarce in the public domain.

Quantitative Differentiation Evidence: (2-Isopropylphenyl)(pyridin-2-yl)methanol vs. Closest Analogs


Physicochemical Profile: Computed Lipophilicity and Hydrogen-Bonding Capacity vs. 4‑Isopropyl and 2‑Methyl Analogs

PubChem-computed XLogP3 for (2‑isopropylphenyl)(pyridin‑2‑yl)methanol is 2.6, identical to its 4‑isopropyl regioisomer, but the hydrogen-bond donor (1) and acceptor (2) counts are conserved across all simple phenyl(pyridin‑2‑yl)methanol analogs [1]. The 2‑methyl analog (MW 199.25) has slightly lower computed lipophilicity (XLogP3 ~2.2), whereas larger ortho‑substituents (e.g., tent‑butyl) are predicted to increase LogP . Although these differences are computed rather than experimentally measured under identical conditions, they suggest that the target compound occupies a distinct lipophilicity–size niche that could affect membrane permeability and metabolic clearance relative to both smaller and bulkier ortho‑substituted analogs.

Lipophilicity XLogP3 Hydrogen Bond Donor/Acceptor Count Physicochemical Property Comparison

Computed Topological Polar Surface Area (TPSA) and Rotatable Bond Count Comparison

The topological polar surface area (TPSA) of (2‑isopropylphenyl)(pyridin‑2‑yl)methanol is computed as 33.1 Ų, with 3 rotatable bonds [1]. This TPSA is identical to that of the 4‑isopropyl regioisomer (which also bears the same heteroatom count) but is slightly higher than that of the 2‑methyl analog (TPSA ~33.2 Ų, rotatable bonds = 2) because the isopropyl group adds an extra rotatable bond without significantly altering polar surface area . The additional rotatable bond may confer greater conformational flexibility, potentially affecting binding entropy in chiral recognition processes, though no experimental binding data exist to confirm this.

TPSA Rotatable Bonds Drug-likeness Physicochemical Comparison

Regioisomeric Purity and Synthetic Intermediate Value: Ortho‑ vs. Para‑Isopropyl Substitution

The ortho‑isopropyl substitution of (2‑isopropylphenyl)(pyridin‑2‑yl)methanol creates a sterically congested environment around the hydroxyl-bearing chiral center that is absent in the para‑isopropyl analog . This steric effect can enhance enantioselectivity in asymmetric transformations when the alcohol is used as a chiral auxiliary or ligand precursor, a principle demonstrated in related ortho‑substituted phenyl(pyridin‑2‑yl)methanol systems [1]. Suppliers offer the 2‑isopropyl isomer at ≥97–98% purity (HPLC) with prices comparable to the 4‑isopropyl isomer (e.g., ~€800–900/g in small quantities from Fluorochem, although precise pricing fluctuates) . Selection between the two regioisomers may therefore hinge on the steric and electronic demands of the intended synthetic application, with the ortho‑isopropyl group offering greater steric bulk proximal to the reactive site.

Regioisomeric Purity Ortho-Substitution Chiral Building Block Synthetic Intermediate

High-Potential Application Scenarios for (2-Isopropylphenyl)(pyridin-2-yl)methanol Based on Available Evidence


Chiral Building Block for Asymmetric Synthesis

The compound's chiral secondary alcohol and ortho‑isopropyl steric bulk make it a candidate chiral auxiliary or ligand precursor for enantioselective transformations. The steric environment differs from the para‑isopropyl analog, potentially leading to divergent stereochemical outcomes [1]. Researchers developing new asymmetric methodologies may therefore need to procure the ortho‑isomer specifically, as substitution with the para‑isomer could alter transition‑state geometries and enantiomeric excess.

Medicinal Chemistry SAR Exploration of TRP Channel Modulators

The (pyridin‑2‑yl)methanol scaffold is a validated pharmacophore for TRPV3 antagonism [1]. Although the specific (2‑isopropylphenyl) derivative has not been profiled, systematic SAR studies indicate that ortho‑substitution on the phenyl ring can modulate potency and selectivity. Procurement of this compound for in‑house SAR exploration is justified if the project aims to probe steric effects at the ortho position while maintaining a consistent LogP around 2.6.

Precursor for Novel Axially Chiral Styrene Derivatives

A 2020 study demonstrated an atroposelective C–H functionalization strategy employing substituted phenyl(pyridin‑2‑yl)methanols as substrates for the synthesis of axially chiral styrenes [1]. The ortho‑isopropyl group of the target compound may influence both the rotational barrier and the enantioselectivity of the C–H activation step, providing a distinct entry point compared to less hindered analogs.

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